Technical Guide: 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid (CAS 98589-58-3)
Technical Guide: 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid (CAS 98589-58-3)
Executive Summary
2,4-Dioxo-4-pyridin-4-ylbutanoic acid (CAS 98589-58-3) is a specialized chemical scaffold primarily utilized in epigenetic research as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases. Its structural core—a pyridine ring fused to a
This guide serves as a comprehensive manual for researchers utilizing this compound to probe chromatin remodeling, specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. It addresses the critical "Acid vs. Ester" permeability paradox, synthetic pathways, and validated assay protocols.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
This compound exists in dynamic equilibrium between its keto and enol tautomers, a feature critical for its metal-chelating ability.
| Property | Specification |
| CAS Number | 98589-58-3 |
| IUPAC Name | 2,4-Dioxo-4-(pyridin-4-yl)butanoic acid |
| Molecular Formula | C |
| Molecular Weight | 193.16 g/mol |
| Solubility | DMSO (>20 mg/mL), 1M NaOH; Poorly soluble in water/acidic media. |
| pKa | ~2.5 (Carboxylate), ~8.5 (Enol/Pyridine system) |
| Stability | Susceptible to thermal decarboxylation in acidic solution (>60°C). |
Application Note: Researchers often confuse CAS 98589-58-3 (the free acid) with its ethyl ester derivative (CAS 60943-41-1). The free acid is the active species in vitro (biochemical assays), while the ethyl ester is the preferred prodrug for cellular assays due to superior membrane permeability.
Mechanism of Action: Epigenetic Modulation
The therapeutic potential of 2,4-dioxo-4-pyridin-4-ylbutanoic acid lies in its ability to antagonize the demethylase activity of JmjC-domain proteins.
The Chelation Blockade
JmjC demethylases require two co-factors: Fe(II) and 2-oxoglutarate (2-OG).
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Natural State: 2-OG binds bidentately to the Fe(II) center via its C-1 carboxylate and C-2 ketone. This activates oxygen to decarboxylate 2-OG, creating a reactive ferryl (Fe(IV)=O) species that hydroxylates the methyl-lysine on histones.
-
Inhibition: The 2,4-dioxo-4-pyridin-4-ylbutanoic acid scaffold occupies the 2-OG binding pocket. The pyridine nitrogen (or the enolic oxygen) and the ketone oxygen chelate the Fe(II), sterically and electronically preventing O
activation.
Pathway Visualization
The following diagram illustrates the competitive inhibition logic within the KDM catalytic pocket.
Caption: Competitive binding dynamics at the JmjC active site. The inhibitor displaces 2-OG, preventing the formation of the ferryl intermediate required for histone demethylation.
Synthetic Route & Protocol
Commercial supplies can be expensive or impure. The synthesis is a robust two-step process: Claisen condensation followed by hydrolysis.[1]
Synthetic Workflow
Caption: Synthetic pathway converting 4-acetylpyridine to the target diketo acid via Claisen condensation.
Detailed Protocol
Step 1: Claisen Condensation
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide (NaOEt, 1.2 eq) in anhydrous Ethanol.
-
Addition: Cool to 0°C. Add Diethyl Oxalate (1.2 eq) dropwise.
-
Reaction: Add 4-Acetylpyridine (1.0 eq) slowly over 15 minutes. The solution will turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Isolation: The sodium salt of the ester often precipitates. Filter the solid.[1] If no precipitate, evaporate ethanol, resuspend in minimal water, and neutralize with acetic acid to precipitate the Ethyl Ester .
Step 2: Hydrolysis (To generate CAS 98589-58-3)
-
Suspend the Ethyl Ester in 10% NaOH (aqueous). Stir at RT for 2 hours (Avoid boiling to prevent decarboxylation).
-
Cool on ice.
-
Acidify carefully with 1M HCl to pH ~3.0.
-
Critical Step: The free acid (CAS 98589-58-3) will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.[1]
Biological Evaluation & Assay Development
In Vitro: FDH-Coupled Demethylase Assay
To validate the potency of CAS 98589-58-3 against KDM4A/C, use a Formaldehyde Dehydrogenase (FDH) coupled assay.[2] This measures the formaldehyde released during the demethylation of H3K9me3.
Reagents:
-
Recombinant KDM4A protein.[3]
-
Substrate: H3K9me3 peptide.[3]
-
Cofactors: Fe(II) (Ammonium iron(II) sulfate),
-ketoglutarate, Ascorbate. -
Detection: NAD+, FDH enzyme.
Protocol:
-
Inhibitor Prep: Dissolve CAS 98589-58-3 in DMSO (Stock 10 mM). Serial dilute in assay buffer (50 mM HEPES pH 7.5).
-
Enzyme Mix: Incubate KDM4A (100 nM) with Inhibitor for 15 mins at RT.
-
Reaction Start: Add Master Mix (H3K9me3, Fe(II),
-KG, Ascorbate). -
Incubation: 37°C for 30 minutes.
-
Detection: Add FDH and NAD+. Monitor NADH production via fluorescence (Ex 340nm / Em 460nm).
Expected Data:
| Compound | Target | Typical IC
Cellular Assay: The Permeability Warning
Crucial Insight: Do not use CAS 98589-58-3 directly on cells. The free carboxylic acid is highly polar and charged at physiological pH, resulting in poor membrane penetration.
-
Solution: Use the Ethyl Ester (CAS 60943-41-1).[4] Intracellular esterases will hydrolyze the ethyl group, releasing the active CAS 98589-58-3 warhead inside the cell.
-
Readout: Immunofluorescence for H3K9me3 levels (expect increase upon inhibition).
References
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Structural Basis of KDM Inhibition: Hillringhaus, L., et al. (2011). "Structural and evolutionary basis for the dual substrate selectivity of human KDM4 histone demethylase family." Journal of Biological Chemistry.
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Synthesis of Pyridine Diketo Acids: BenchChem Technical Repository. "Synthesis of 2,4-Dioxo-4-phenylbutanoic acid derivatives."
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Biochemical Assay Protocols (FDH Coupled): Couture, J.F., et al. (2007). "Specificity and mechanism of JMJD2A, a trimethyllysine-specific histone demethylase." Nature Structural & Molecular Biology.
-
Chemical Properties & CAS Verification: PubChem Database. "Compound Summary: 2,4-Dioxo-4-(4-pyridyl)butanoic acid."
-
KDM4 Inhibitor Reviews: Luo, X., et al. (2018). "Recent advances in the discovery of histone demethylase inhibitors."[5] Journal of Hematology & Oncology.
